molecular formula C11H7FN2 B139959 8-Fluoropyrido[1,2-a]benzimidazole CAS No. 136343-75-4

8-Fluoropyrido[1,2-a]benzimidazole

Cat. No.: B139959
CAS No.: 136343-75-4
M. Wt: 186.18 g/mol
InChI Key: SKAUYRBSZAILJU-UHFFFAOYSA-N
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Description

8-Fluoropyrido[1,2-a]benzimidazole is a heterocyclic compound that contains both pyridine and benzimidazole rings fused together with a fluorine atom attached to the pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

8-Fluoropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoropyrido[1,2-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoropyrido[1,2-a]benzimidazole is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

8-fluoropyrido[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAUYRBSZAILJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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